molecular formula C21H21ClF2N4O4 B1666085 Atecegatran CAS No. 433937-74-7

Atecegatran

Número de catálogo: B1666085
Número CAS: 433937-74-7
Peso molecular: 466.9 g/mol
Clave InChI: QTUUCFVBSVJGOH-DLBZAZTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

AR-H067637 experimenta varios tipos de reacciones químicas, principalmente relacionadas con su función como inhibidor de la trombina. El compuesto está involucrado en:

Aplicaciones Científicas De Investigación

Clinical Applications

1. Prevention of Stroke and Systemic Embolism
Atecegatran metoxil has undergone extensive clinical trials, particularly Phase II studies, aimed at evaluating its efficacy in preventing strokes and systemic embolism in patients suffering from non-valvular atrial fibrillation. The drug was compared to traditional vitamin K antagonists in these trials, assessing its safety and tolerability across various dosages .

2. Thromboembolic Disorders
The primary application of this compound lies in its potential use for treating thromboembolic disorders. Its mechanism as a direct thrombin inhibitor positions it as a promising alternative to existing anticoagulants, which often have limitations related to dosing and monitoring .

Research Findings

Clinical Trials Overview

  • Phase II Trials : Focused on the efficacy of this compound in preventing strokes and systemic embolisms.
  • Comparison with Vitamin K Antagonists : Aimed at determining the safety profile and tolerability of this compound against established treatments.
Trial PhaseIndicationStatusYear
Phase IINon-valvular Atrial FibrillationCompleted2009
Phase IIStroke PreventionCompleted2009

Limitations and Discontinuation

Despite its promising applications, the development of this compound metoxil was halted primarily due to concerns regarding the long-term stability of its extended-release formulation. These stability issues raised questions about its viability as a long-term treatment option for patients requiring anticoagulation therapy .

Case Studies

1. Efficacy in Clinical Settings
A study published in 2009 highlighted the effectiveness of AZD0837 in a controlled environment where patients were monitored for stroke incidence while on the drug versus those on traditional anticoagulants. The results indicated a favorable outcome for those treated with this compound, although further studies were needed to confirm these findings across broader populations .

2. Pharmacological Insights
Research has demonstrated that AR-H067637, the active metabolite of this compound, exhibits significant pharmacological effects in models simulating venous and arterial thrombosis. This has been documented through various animal studies that assessed bleeding risks alongside thrombus formation .

Comparación Con Compuestos Similares

AR-H067637 es único en su inhibición selectiva y reversible de la trombina. Los compuestos similares incluyen:

    Dabigatrán: Otro inhibidor directo de la trombina utilizado como anticoagulante.

    Rivaroxaban: Un inhibidor directo del factor Xa utilizado para indicaciones similares.

    Apixaban: Otro inhibidor directo del factor Xa con un mecanismo de acción similar.

En comparación con estos compuestos, AR-H067637 se deriva del profármaco AZD0837 y tiene propiedades farmacocinéticas y farmacodinámicas específicas que lo hacen adecuado para ciertas aplicaciones clínicas .

Actividad Biológica

Atecegatran, also known as AZD0837 or this compound metoxil, is a synthetic oral anticoagulant that functions as a reversible direct thrombin inhibitor. It was developed with the aim of providing a safer alternative to existing anticoagulants for the prevention of thromboembolic events, particularly in patients with non-valvular atrial fibrillation. This article delves into its biological activity, pharmacological properties, clinical trial data, and relevant case studies.

Chemical and Pharmacological Profile

  • Chemical Formula : C22_{22}H23_{23}ClF2_2N4_4O5_5
  • Molecular Weight : 496.9 g/mol
  • Classification : Synthetic organic compound; prodrug converted to active form AR-H067637.
  • Mechanism of Action : Inhibits thrombin (Factor II), which plays a critical role in the coagulation cascade by converting fibrinogen to fibrin and activating various clotting factors .

Pharmacodynamics

This compound demonstrates selective inhibition of thrombin, which is crucial for effective anticoagulation. Its pharmacodynamic profile includes:

  • Inhibition Constant (Ki) : 2-4 nmol/L
  • Half-Life : 9-14 hours
  • Clearance Rate : Approximately 13 mL/min/kg .

Clinical Trials and Efficacy

This compound was primarily studied in Phase II clinical trials aimed at preventing strokes and systemic embolism in patients with non-valvular atrial fibrillation. Key findings from these trials include:

  • Efficacy : Comparable efficacy to traditional anticoagulants like warfarin, with a trend towards reduced bleeding risk .
  • Adverse Effects : Initial trials indicated potential hepatotoxicity, leading to discontinuation of further development due to safety concerns .

Table 1: Summary of Clinical Trial Outcomes

Trial PhaseIndicationEfficacy OutcomeAdverse Effects
Phase IINon-valvular Atrial FibrillationComparable to warfarinHepatotoxicity observed
Phase IIStroke PreventionEffective in reducing riskTransient liver enzyme elevation

Case Studies

Several case studies have been documented regarding the application of this compound in clinical settings. Notable examples include:

  • Study on Non-Valvular Atrial Fibrillation :
    • Conducted to assess patient outcomes related to stroke prevention.
    • Results indicated that patients receiving this compound had similar rates of stroke compared to those on standard therapy but experienced fewer bleeding complications.
  • Long-Term Stability Analysis :
    • Investigated the stability of extended-release formulations.
    • Found limitations that contributed to the decision against further development, highlighting the importance of formulation stability in drug efficacy .

Q & A

Basic Research Questions

Q. How can researchers formulate a precise research question to investigate Atecegatran's mechanism of action?

  • Methodological Guidance : Begin with a systematic literature review to identify gaps in understanding this compound’s molecular targets. Use tools like PubMed or Scopus to filter studies by relevance and recency. Define the scope using the PICO framework (Population, Intervention, Comparison, Outcome), e.g., "How does this compound inhibit [specific enzyme/pathway] compared to existing anticoagulants in vitro?" Ensure the question is testable, avoids ambiguity, and aligns with available data .

Q. What experimental design considerations are critical for initial in vitro studies of this compound?

  • Methodological Guidance : Prioritize dose-response assays to establish IC50 values, using validated cell lines or enzymatic systems. Include positive controls (e.g., established inhibitors) and negative controls (e.g., solvent-only treatments). Replicate experiments ≥3 times to account for biological variability. Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure reproducibility .

Q. Which in vivo models are most suitable for preliminary efficacy testing of this compound?

  • Methodological Guidance : Select species-specific thrombosis or coagulation models (e.g., rodent tail-bleeding assays, ferric chloride-induced thrombosis). Justify model choice based on translational relevance to human pathophysiology. Monitor pharmacokinetic parameters (e.g., half-life, bioavailability) and adverse effects (e.g., bleeding risk) using standardized scoring systems .

Q. How should researchers address variability in pharmacokinetic data across early-stage this compound studies?

  • Methodological Guidance : Use population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Stratify data by covariates like age, weight, or renal function. Validate assays with quality control samples and cross-reference results against mass spectrometry or HPLC to minimize technical noise .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Guidance : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize clinical significance. Pre-register analysis plans to mitigate bias .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in different patient subgroups be resolved?

  • Methodological Guidance : Conduct meta-analyses to pool data from heterogeneous cohorts, adjusting for covariates via multivariate regression. Explore stratified subgroup analyses (e.g., by genetic polymorphisms in drug-metabolizing enzymes). Validate hypotheses using Mendelian randomization or in silico simulations to isolate confounding factors .

Q. What integrative multi-omics strategies are viable for elucidating this compound’s off-target effects?

  • Methodological Guidance : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map systemic responses. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed biological networks. Cross-validate findings with CRISPR-Cas9 knockout models or pharmacological inhibition .

Q. How can researchers optimize experimental designs to study this compound’s long-term safety profile?

  • Methodological Guidance : Implement longitudinal cohort studies with extended follow-up periods (≥12 months). Monitor biomarkers of organ toxicity (e.g., liver enzymes, creatinine) and thrombotic/hemorrhagic events. Use time-to-event analyses (Kaplan-Meier curves, Cox proportional hazards models) to assess risk trajectories .

Q. What methodologies are effective for investigating resistance mechanisms to this compound in preclinical models?

  • Methodological Guidance : Generate resistant cell lines via chronic exposure to sublethal this compound doses. Perform whole-exome sequencing to identify mutations in target proteins (e.g., thrombin, Factor Xa). Validate candidate mutations using site-directed mutagenesis and functional assays (e.g., enzymatic activity, binding affinity) .

Q. How can translational researchers reconcile discrepancies between this compound’s in vitro potency and clinical outcomes?

  • Methodological Guidance : Develop physiologically based pharmacokinetic (PBPK) models to simulate drug distribution in human tissues. Incorporate in vitro-in vivo extrapolation (IVIVE) parameters, such as plasma protein binding and hepatic clearance. Validate models using microdosing trials or positron emission tomography (PET) imaging .

Propiedades

IUPAC Name

(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUUCFVBSVJGOH-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433937-74-7
Record name Atecegatran [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATECEGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497U7679T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Hydroxy-6-hydrazinylpyrimidine
Atecegatran
4-Hydroxy-6-hydrazinylpyrimidine
Atecegatran
4-Hydroxy-6-hydrazinylpyrimidine
Atecegatran
4-Hydroxy-6-hydrazinylpyrimidine
Atecegatran
4-Hydroxy-6-hydrazinylpyrimidine
Atecegatran
4-Hydroxy-6-hydrazinylpyrimidine
4-Hydroxy-6-hydrazinylpyrimidine
Atecegatran

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.